![molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7](/img/structure/B1602077.png)
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
For industrial production, the synthesis may involve multi-step processes that ensure high yield and purity. For example, a mixture of ethyl 1-benzylpyrazole-4-carboxylate and lithium hydroxide in tetrahydrofuran and water can be refluxed to produce the desired compound .
Chemical Reactions Analysis
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be hydrolyzed to form 1-benzyl-1H-pyrazole-4-carboxylic acid using lithium hydroxide in tetrahydrofuran .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of this compound results in the formation of 1-benzyl-1H-pyrazole-4-carboxylic acid .
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is primarily utilized in the synthesis of various bioactive compounds. The following table summarizes key derivatives and their respective applications:
Compound | Application |
---|---|
Isoxazole derivatives | Used as herbicides and fungicides |
1,2,3-triazoles | Antibacterial, anticancer, and anti-hypercholesterolemic agents |
Imidazo[1,2-b]pyrazole derivatives | Potential α-glucosidase inhibitors |
3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one | Investigated for various biological activities |
Synthesis Methodologies
The synthesis of this compound derivatives can be achieved through various methodologies:
- Cyclocondensation Reactions: These reactions facilitate the formation of pyrazole rings from hydrazines and carbonyl compounds.
- One-Pot Multi-Component Reactions: This method allows for the simultaneous reaction of multiple reactants to form complex structures efficiently.
- Microwave-Assisted Synthesis: Enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture.
Biological Activities
The biological activities of this compound derivatives have been widely studied. Some notable findings include:
- Antimicrobial Activity: Certain derivatives exhibit significant antibacterial properties against various pathogens.
- Anticancer Properties: Compounds derived from this pyrazole scaffold have shown efficacy in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition: Specific derivatives act as inhibitors for enzymes such as α-glucosidase, which is relevant in diabetes management.
Case Study 1: Anticancer Activity
A derivative of this compound was tested against several cancer cell lines. The study revealed that the compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted on another derivative demonstrated significant antimicrobial activity against Mycobacterium abscessus. The compound was found to inhibit bacterial growth effectively, highlighting its potential application in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as ethyl 1H-pyrazole-4-carboxylate and ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate These compounds share the pyrazole ring structure but differ in their substituents, which can influence their chemical and biological properties
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, and medicine. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s unique structure and properties make it valuable for scientific research and potential therapeutic applications.
Biological Activity
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
This compound can be synthesized through various methods, often involving the reaction of ethyl 1H-pyrazole-4-carboxylate with benzyl halides. This compound belongs to the pyrazole class, which is recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown promising results in reducing inflammation in animal models. For instance, compounds derived from pyrazoles have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In one study, derivatives exhibited significant inhibition of COX-2 with selectivity indices indicating potential therapeutic benefits .
2. Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that compounds within this class can inhibit the growth of tumors by inducing apoptosis and disrupting cell cycle progression. For example, some studies reported that pyrazole derivatives demonstrated efficacy against breast and lung cancer cells, suggesting that this compound may share similar properties .
3. Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. Pyrazoles are known for their effectiveness against a range of bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to reduce carrageenan-induced paw edema in rats significantly. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study highlighted the compound's ability to activate apoptotic pathways, leading to increased cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence biological activity:
Compound Modification | Biological Activity Impact |
---|---|
Electron-withdrawing groups at position 4 | Increased COX inhibitory activity |
Alkyl substitutions at N-1 position | Enhanced anticancer activity |
Aromatic substitutions at C-3 | Improved antimicrobial properties |
The SAR studies indicate that both steric and electronic factors play vital roles in determining the biological activity of these compounds .
Properties
IUPAC Name |
ethyl 1-benzylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLKKQWXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570365 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150559-94-7 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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